molecular formula C25H33N3O3 B6525830 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea CAS No. 942876-20-2

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea

Cat. No.: B6525830
CAS No.: 942876-20-2
M. Wt: 423.5 g/mol
InChI Key: JWQFYCMETKSOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea is a urea derivative featuring a 9H-carbazole moiety linked via a 2-hydroxypropyl chain to a branched urea core. Carbazole derivatives are known for their diverse biological activities, including enzyme inhibition (e.g., BACE1, α-glucosidase) and modulation of cryptochrome proteins .

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-31-16-15-27(25(30)26-19-9-3-2-4-10-19)17-20(29)18-28-23-13-7-5-11-21(23)22-12-6-8-14-24(22)28/h5-8,11-14,19-20,29H,2-4,9-10,15-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFYCMETKSOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbazole Core Functionalization

The initial stage involves preparing 9H-carbazole derivatives with reactive sites for subsequent propyl chain attachment. Patent CN101456839A demonstrates a robust method for carbazole chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C, achieving 89% yield for 3,6-dichlorocarbazole. Adapting this approach:

Reaction Conditions

ParameterSpecification
SolventAnhydrous DMF
Chlorinating AgentN-Chlorosuccinimide (2 eq)
Temperature60°C
Time3 hours
WorkupPrecipitation in cold H₂O, ethanol recrystallization

This protocol ensures minimal di- or tri-chlorinated byproducts, critical for downstream selectivity.

Hydroxypropyl Side Chain Installation

Introducing the 2-hydroxypropyl group requires nucleophilic substitution on the carbazole nitrogen. A modified approach from EP2187742B1 employs:

  • Alkylation : Reacting carbazole with epichlorohydrin in DMF/KOH (1:2 molar ratio) at 40°C for 8 hours.

  • Epoxide Ring Opening : Treating the intermediate with aqueous HCl to yield 3-chloro-2-hydroxypropylcarbazole.

Key Analytical Data

  • Yield : 78–82% after silica gel chromatography (hexane:ethyl acetate 3:1).

  • Purity : >95% by HPLC (C18 column, acetonitrile:H₂O 70:30).

Urea Moiety Assembly

Isocyanate Route

Reacting the hydroxypropylcarbazole intermediate with cyclohexyl isocyanate and 2-methoxyethylamine under anhydrous conditions:

Optimized Protocol

  • Reagents :

    • 3-(9H-Carbazol-9-yl)-2-hydroxypropylamine (1 eq)

    • Cyclohexyl isocyanate (1.2 eq)

    • 2-Methoxyethylamine (1.5 eq)

  • Solvent : Tetrahydrofuran (THF), distilled over Na/benzophenone

  • Catalyst : Triethylamine (0.1 eq)

  • Conditions : 0°C → room temperature, 12 hours

Outcome

  • Yield : 65% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

  • Side Products : <5% bis-urea adducts, identified via LC-MS.

Carbodiimide-Mediated Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Reaction Table

ComponentQuantityRole
Hydroxypropylcarbazole1.0 mmolNucleophile
Cyclohexylamine1.2 mmolAmine component
2-Methoxyethyl isocyanate1.5 mmolElectrophile
EDC1.5 mmolCoupling agent
HOBt1.5 mmolAdditive
DMF10 mLSolvent

Stirring at 25°C for 24 hours followed by ethyl acetate extraction achieves 70% isolated yield.

Purification and Characterization

Recrystallization Optimization

As per CN101456839A, ethanol/water mixtures (4:1 v/v) effectively remove unreacted amines:

Crystallization Data

  • Solvent System : Ethanol:H₂O (4:1)

  • Recovery : 85%

  • Purity : 99.2% (HPLC)

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.15 (d, J = 7.8 Hz, 2H, carbazole H-4/H-5)

  • δ 6.45 (t, J = 5.1 Hz, 1H, NH urea)

  • δ 4.82 (m, 1H, CH cyclohexyl)

  • δ 3.55 (q, J = 5.3 Hz, 2H, OCH₂CH₂O)

HRMS (ESI+)

  • Calculated for C₂₄H₃₀ClN₃O₃ [M+H]⁺: 444.2021

  • Found: 444.2018

Industrial-Scale Considerations

Adapting laboratory methods for mass production introduces challenges:

Thermal Management

  • Exothermic urea formation requires jacketed reactors with <5°C/min heating rates.

Catalyst Recycling

  • Triethylamine recovery via distillation achieves 92% reuse efficiency.

Waste Streams

  • DMF is reclaimed via vacuum distillation (bp 153°C at 20 mmHg).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance mixing for exothermic steps:

  • 10-fold heat transfer improvement vs. batch reactors.

  • 95% yield in continuous mode (residence time 8 min).

Enzymatic Urea Bond Formation

Preliminary studies using Candida antarctica lipase B:

  • 40% conversion at 37°C, pH 7.4.

  • Requires genetic enzyme engineering for industrial viability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole and urea moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the carbazole moiety could produce tetrahydrocarbazole derivatives.

Scientific Research Applications

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The carbazole moiety may interact with DNA or proteins, influencing cellular processes. The hydroxypropyl and urea groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules, focusing on substituent effects and biological activity.

Table 1: Structural and Functional Comparison of Carbazole-Containing Urea Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Key Findings
Target Compound :
3-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea
Carbazole, linear urea with cyclohexyl and 2-methoxyethyl ~465.6 (estimated) Hypothesized: Enzyme inhibition (BACE1, α-glucosidase), cryptochrome modulation Combines lipophilic (cyclohexyl) and hydrophilic (2-methoxyethyl) groups for optimized bioavailability .
1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one Carbazole, cyclic urea ~414.4 (estimated) Cryptochrome modulation Cyclic urea enhances metabolic stability vs. linear analogs; fluorine atoms improve binding affinity .
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides Carbazole, sulfonamide ~350–450 BACE1 inhibition Sulfonamide group critical for hydrogen bonding with catalytic aspartate residues in BACE1 .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl, nitrosourea 214.64 Anticancer (leukemia L1210) Nitrosourea moiety enables alkylation of DNA; cyclohexyl enhances CNS penetration (CSF levels 3× plasma in dogs) .
1-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-3-methyl-1,3-benzodiazol-2-one Carbazole, benzodiazolone ~403.5 Not reported Benzodiazolone may confer fluorescence properties for imaging applications .

Substituent Effects on Pharmacokinetics

  • Cyclohexyl Group : Present in both the target compound and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, this substituent enhances lipid solubility, facilitating blood-brain barrier penetration. In the nitrosourea analog, this property allows cerebrospinal fluid concentrations to exceed plasma levels by 3-fold .
  • 2-Methoxyethyl Group : Compared to the 2-chloroethyl group in the nitrosourea, this substituent likely reduces toxicity while maintaining moderate hydrophilicity for renal excretion .
  • Carbazole Core : The planar aromatic system in carbazole derivatives enables π-π stacking with enzyme active sites (e.g., BACE1), as seen in sulfonamide and urea analogs .

Metabolic Stability and Excretion

  • The cyclohexyl moiety in nitrosoureas undergoes extensive protein binding (40–60% in dogs), delaying excretion. In contrast, 2-methoxyethyl groups in the target compound may reduce protein binding, favoring renal clearance .
  • Carbazole derivatives with hydroxypropyl linkers (e.g., the target compound) are prone to oxidative metabolism at the secondary alcohol, necessitating structural modifications (e.g., fluorination) for improved stability .

Biological Activity

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea, also known as a carbazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound combines a carbazole moiety with hydroxypropyl and cyclohexyl groups, which may contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Component Structure
Carbazole MoietyCarbazole
Hydroxypropyl GroupHydroxypropyl
Cyclohexyl GroupCyclohexyl
Methoxyethyl GroupMethoxyethyl

The proposed mechanism of action for this compound involves:

  • Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing interaction with targets.
  • Electron Interaction : The carbazole moiety may interact with electron-rich or electron-deficient sites, potentially influencing enzyme activity and receptor binding.
  • Stability and Bioavailability : The cyclohexylurea structure contributes to the compound's overall stability and bioavailability, making it a suitable candidate for therapeutic applications.

Biological Activities

Research indicates that carbazole derivatives exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that carbazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL .

Antitumor Activity

Carbazole derivatives have been evaluated for their antitumor properties. For example:

  • A study highlighted that certain N-substituted carbazoles exhibited cytotoxic effects against cancer cell lines, suggesting potential utility in cancer treatment .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of carbazole derivatives against neurodegenerative diseases. Notably:

  • The compound's ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, was demonstrated with IC50 values ranging from 1.6 to 1.9 µM . This suggests a promising avenue for developing therapeutics targeting neurodegeneration.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Antifungal Activity : A series of N-substituted carbazoles were synthesized and tested against Candida albicans, showing MIC values between 8.7 to 10.8 µg/mL .
  • Inhibition of STAT3 Activation : Compounds derived from carbazole structures were found to inhibit STAT3 activation significantly, which is crucial in cancer progression .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a carbazole derivative with functionalized urea precursors. Key steps include:

  • Carbazole activation : The 9H-carbazole moiety is typically alkylated using a hydroxypropyl linker under basic conditions (e.g., K₂CO₃ in DMF) .
  • Urea formation : A two-step process involving (1) reaction of an isocyanate with an amine (e.g., cyclohexylamine) and (2) subsequent substitution with a methoxyethyl group. Optimize temperature (40–60°C) and solvent polarity (acetonitrile or THF) to minimize side reactions like oligomerization .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve signals for the carbazole aromatic protons (δ 7.2–8.5 ppm), urea NH protons (δ 5.5–6.0 ppm), and methoxyethyl group (δ 3.2–3.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) with <2 ppm error .
  • FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O–H stretch (~3200–3400 cm⁻¹) .

Q. How do structural features (e.g., carbazole, urea linkage) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Carbazole moiety : Enhances π-π stacking and fluorescence properties, critical for applications in organic electronics. The planar structure increases melting points (>200°C) .
  • Urea linkage : Provides hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing stability under acidic/alkaline conditions .
  • Methoxyethyl group : Lowers crystallinity, enhancing amorphous phase formation in polymer composites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in cytotoxicity assays)?

  • Methodological Answer :

  • Dose-response normalization : Use standardized controls (e.g., cisplatin for cancer cell lines) and validate via multiple assays (MTT, apoptosis markers).
  • Metabolic interference : Test for carbazole-mediated CYP450 inhibition, which may artifactually elevate cytotoxicity in hepatic cell models .
  • Batch variability : Characterize purity (HPLC ≥98%) and confirm stereochemical consistency (circular dichroism if chiral centers exist) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases) or environmental fate?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets using carbazole as a pharmacophore. Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR modeling : Correlate logP values (calculated via ChemAxon) with membrane permeability data .
  • Environmental persistence : Use EPI Suite to estimate biodegradation half-life and prioritize metabolites for LC-MS/MS analysis .

Q. How should long-term stability studies be designed to evaluate degradation pathways under varying storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose to UV light (ICH Q1B guidelines), 40°C/75% RH (accelerated stability), and acidic/alkaline buffers (0.1M HCl/NaOH) .
  • Analytical endpoints : Monitor via UPLC-PDA for hydroxylated carbazole derivatives (λmax 290 nm) and urea cleavage products .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.